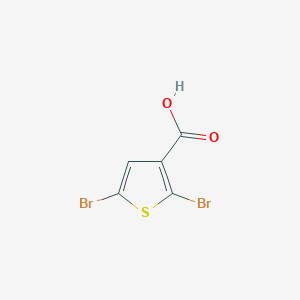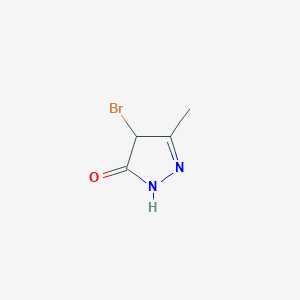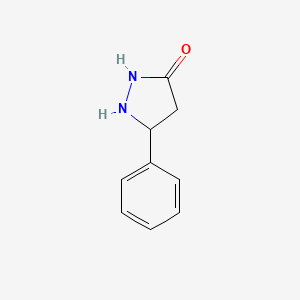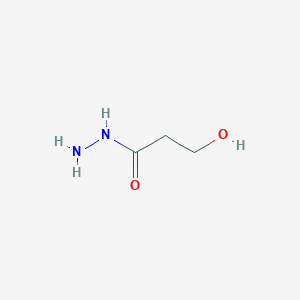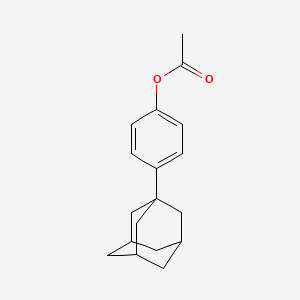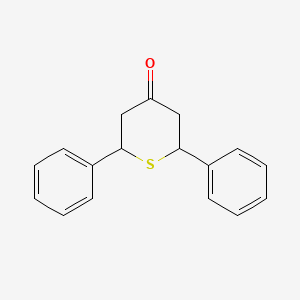
2,6-二苯基噻喃-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diphenyl-tetrahydro-thiopyran-4-one (DTT-4-one) is a heterocyclic compound that has been investigated for its potential medicinal properties. It is a member of a family of compounds known as thiopyrans, which are characterized by their sulfur-containing rings. DTT-4-one is of particular interest due to its ability to act as a ligand for a variety of biological targets, including enzymes and receptor proteins. In addition, DTT-4-one has been studied for its ability to modulate the activity of several enzymes, including cytochrome P450 and cyclooxygenase-2. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
科学研究应用
生物活性化合物合成
2,6-二苯基噻喃-4-酮是合成各种生物活性化合物的先驱物质。 其衍生物已被探索其潜在的生物活性,包括对癌细胞系的细胞毒性作用 。该化合物在化学反应中的多功能性使得能够创造具有潜在药理学应用的多种分子。
材料科学
在材料科学领域,2,6-二苯基噻喃-4-酮的衍生物可用于开发具有独特性能的新型聚合物或涂层。 该化合物的结构可能使其适合于创建具有特定光学或电学特性的材料,这对于创造用于工业用途的先进材料可能是有益的 。
环境科学
2,6-二苯基噻喃-4-酮的结构框架可以进行修饰,以设计可以帮助环境保护的分子。 例如,其衍生物可用于开发用于检测环境污染物的传感器或合成有助于降解有害物质的化合物 。
分析化学
在分析化学中,2,6-二苯基噻喃-4-酮及其衍生物可用作各种光谱方法中的标准品或试剂。 例如,它们在核磁共振波谱中的独特化学位移可用于复杂有机分子的构象分析 。
农业
虽然2,6-二苯基噻喃-4-酮在农业中的直接应用尚未有充分的文献记载,但其化学结构表明其在合成农用化学品中的潜在用途。 这些可能包括杀虫剂或除草剂,其中该化合物的衍生物可能作为活性成分或协同添加剂 。
药理学
2,6-二苯基噻喃-4-酮衍生物已被研究其药理特性。 它们可以作为药物发现中的先导化合物,特别是在寻找具有抗炎、止痛或抗菌活性的新型治疗剂方面 。
属性
IUPAC Name |
2,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source


|
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37014-01-0 |
Source


|
| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)



